Product packaging for (2S)-2-Methylpiperazine dihydrochloride(Cat. No.:)

(2S)-2-Methylpiperazine dihydrochloride

Cat. No.: B1355565
M. Wt: 173.08 g/mol
InChI Key: XMUWOBYBMGVFIU-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Methylpiperazine dihydrochloride is a valuable chiral synthon and building block in organic synthesis and medicinal chemistry. The compound features a piperazine ring with a methyl group at the C2 position in the (S) configuration, presented as a water-soluble hydrochloride salt. The piperazine ring is a privileged structure in drug design, frequently appearing in a wide array of biologically active compounds and numerous FDA-approved pharmaceuticals . Introducing chirality to this scaffold, as in this (S)-configured molecule, is critical for modulating a compound's physicochemical properties and for achieving precise, selective interactions with biological targets . This defined stereochemistry makes it an essential precursor for the synthesis of more complex, enantiomerically pure molecules, particularly in the development of pharmaceutical agents . A primary application of (2S)-2-Methylpiperazine and its derivatives is in the research and development of antiviral agents. Piperazine-based compounds have demonstrated significant therapeutic potential, with many derivatives showing activity against a broad spectrum of viruses, including SARS-CoV-2, HIV, HCV, and influenza . Furthermore, this chiral building block is highly relevant in anticancer research. Methyl piperazine derivatives are being actively explored for their efficacy against various cancer cell lines, such as human lung carcinoma (A-549), human colon carcinoma (HCT-116), and human pancreatic carcinoma (MIAPaCa-2) . These compounds often function as key structural components in potential therapeutics designed to inhibit molecular targets like the Epidermal Growth Factor Receptor (EGFR) . The dihydrochloride salt form offers enhanced water solubility compared to the free base, which is advantageous for various experimental and reaction conditions . This compound is For Research Use Only. Not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14Cl2N2 B1355565 (2S)-2-Methylpiperazine dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

IUPAC Name

(2S)-2-methylpiperazine;dihydrochloride

InChI

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m0../s1

InChI Key

XMUWOBYBMGVFIU-XRIGFGBMSA-N

Isomeric SMILES

C[C@H]1CNCCN1.Cl.Cl

Canonical SMILES

CC1CNCCN1.Cl.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 Methylpiperazine Dihydrochloride

Stereoselective Synthesis Approaches

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. For a molecule like 2-methylpiperazine (B152721), this means selectively producing the (S) enantiomer while minimizing the formation of its (R) mirror image. This is achieved through various advanced strategies that leverage chiral influences to guide the reaction pathway.

Chiral Auxiliary-Mediated Strategies

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed. This strategy is a powerful tool for asymmetric synthesis.

In a synthesis analogous to that for (2S)-2-methylpiperazine, the chiral auxiliary (R)-(−)-phenylglycinol has been used to produce (R)-(+)-2-methylpiperazine. rsc.org The process begins with the condensation of the chiral auxiliary with an N-protected glycine (B1666218) derivative. rsc.org Subsequent steps involve the diastereoselective methylation of a protected 2-oxopiperazine intermediate, where the bulky phenylglycinol auxiliary directs the incoming methyl group to a specific face of the molecule, thereby establishing the desired stereochemistry. rsc.org The final steps involve the reduction of the oxopiperazine and the cleavage of the auxiliary to yield the enantiomerically enriched 2-methylpiperazine. rsc.org The use of sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, has also proven effective in various asymmetric syntheses, offering advantages like high crystallinity and ease of purification. scielo.org.mx

Diastereoselective Alkylation and Cyclization Reactions

This approach involves creating a molecule with two or more stereocenters in a selective way, a process known as diastereoselective synthesis. rsc.org For piperazine (B1678402) synthesis, this often involves the alkylation of a chiral precursor followed by a cyclization step that forms the ring. The stereochemistry of the final product is controlled by the stereocenter already present in the precursor.

One effective method involves a diastereoselective triflate alkylation to set the required stereochemistry. researchgate.net In this strategy, a chiral starting material is converted into a key intermediate that undergoes cyclization. An intramolecular Mitsunobu reaction is another novel strategy employed for the cyclization step to form the piperazine ring with high diastereoselectivity. researchgate.net These methods provide an efficient and general route for preparing a variety of methylated piperazines where the absolute stereochemistry can be readily controlled. researchgate.net

Enantioselective Catalytic Methods

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This is a highly efficient and atom-economical approach to asymmetric synthesis.

A prominent method for synthesizing chiral piperazine precursors is the asymmetric palladium-catalyzed decarboxylative allylic alkylation. nih.govcaltech.edu This reaction is used to synthesize highly enantioenriched tertiary piperazin-2-ones from differentially N-protected piperazin-2-one (B30754) substrates. nih.govcaltech.edu The chiral environment is created by a palladium catalyst combined with a chiral ligand, such as an electron-deficient phosphinooxazoline (PHOX) ligand. caltech.edunih.gov The resulting α-substituted piperazin-2-ones can then be readily reduced to the corresponding chiral piperazines. nih.govcaltech.edu This method provides access to novel α-tertiary piperazines, which are valuable scaffolds in medicinal chemistry. caltech.edu

Table 1: Examples of Enantioselective Catalytic Alkylation for Piperazin-2-one Synthesis caltech.edunih.gov
SubstrateCatalyst SystemProduct Yield (%)Enantiomeric Excess (ee %)
N-Boc, N'-Allyl Piperazin-2-one[Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX9594
N-Boc, N'-Benzyl Piperazin-2-one[Pd₂(pmdba)₃] / Chiral PHOX Ligand8892
N-Boc, N'-Methyl Piperazin-2-one[Pd₂(pmdba)₃] / Chiral PHOX Ligand9190

Synthesis from Chiral Pool Precursors (e.g., Optically Pure Amino Acids)

The chiral pool is the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. researchgate.netmdpi.com These molecules are excellent starting materials for the synthesis of complex chiral targets because their stereocenters are already established by nature.

Table 2: Chiral Pool Precursors for Piperazine Synthesis
Chiral PrecursorKey Synthetic StrategyTarget Piperazine DerivativeReference
(S)-AlanineAza-Michael addition and cyclizationOrthogonally protected (S)-2-methylpiperazine rsc.org
(S)-PhenylalanineReductive amination and selective alkylation(2S,6S)-2,4,6-Tris(phenylmethyl)piperazine clockss.org
L-Glutamic AcidReduction and functional group manipulation(S)-5-(Hydroxymethyl)-2-pyrrolidinone (intermediate) researchgate.net

General Synthetic Routes to 2-Methylpiperazine Derivatives

While stereoselective methods are crucial for producing specific enantiomers, general synthetic routes are also important for accessing racemic or other derivatives of 2-methylpiperazine. These methods can be valuable for initial screening studies or when the separation of enantiomers is performed at a later stage.

Photocatalytic Reactions Utilizing Semiconductor-Zeolite Composites

A novel and environmentally friendly approach for synthesizing 2-methylpiperazine involves a photocatalytic reaction using composite materials. iitm.ac.in This method represents a significant departure from traditional synthesis, utilizing light energy to drive the chemical transformation at ambient temperature. iitm.ac.inrsc.org

The synthesis is achieved through the intramolecular cyclization of N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) in a non-aqueous suspension of a semiconductor-zeolite composite catalyst. iitm.ac.inrsc.org The reaction is performed under UV irradiation with a constant stream of molecular oxygen. iitm.ac.in The composite catalysts are made by mechanically mixing a semiconductor, such as titanium dioxide (TiO₂) or cadmium sulfide (B99878) (CdS), with a zeolite powder like Hβ or HZSM-5. iitm.ac.in The zeolite's porous structure and adsorption properties, combined with the photocatalytic activity of the semiconductor, create a synergistic effect that enhances the reaction. iitm.ac.inresearchgate.net The yield of 2-methylpiperazine is dependent on the specific combination of semiconductor and zeolite used, with a 5 wt% TiO₂–Hβ composite showing the highest yield. iitm.ac.inrsc.org

Table 3: Photocatalytic Synthesis of 2-Methylpiperazine from N-β-HPEDA iitm.ac.in
Catalyst (5 wt% Semiconductor)Conversion of N-β-HPEDA (%)Yield of 2-Methylpiperazine (%)Yield of Piperazine (%)
TiO₂–Hβ756510
TiO₂–HY524012
TiO₂–HZSM-5604515
CdS–Hβ554213
ZnO–Hβ433013

Hydrogenation-Based Preparations

Hydrogenation represents a fundamental and widely employed strategy for the synthesis of saturated nitrogen heterocycles like piperazines. The asymmetric hydrogenation of pyrazine (B50134) derivatives is a particularly effective route to chiral piperazines. This approach typically involves the reduction of a substituted pyrazine or pyrazin-2-one precursor in the presence of a chiral catalyst.

One notable method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn These intermediates can then be further reduced to the corresponding chiral piperazines. For instance, the hydrogenation of a suitable pyrazin-2-ol precursor can be carried out at a gram scale, yielding the desired piperazin-2-one with high yield and enantiomeric excess. Subsequent reduction of the piperazin-2-one, for example with lithium aluminum hydride, affords the chiral piperazine while maintaining its optical purity. dicp.ac.cn

Table 1: Catalysts in Hydrogenation-Based Piperazine Synthesis
CatalystSubstrateProductKey Features
Palladium on Carbon (Pd/C)Pyrazin-2-olsChiral Piperazin-2-onesHigh yield and enantioselectivity. dicp.ac.cn
Raney NickelDioximesPiperazinesEffective for reductive cyclization.
Iridium ComplexesPyrazinesChiral PiperazinesHigh enantioselectivity for activated pyrazines.

Multi-step Reaction Sequences for Complex Architectures

The incorporation of the (2S)-2-methylpiperazine moiety into complex molecular architectures, particularly in the context of drug discovery, often necessitates multi-step reaction sequences. mdpi.comflinders.edu.au These sequences are meticulously designed to build molecular complexity in a controlled and systematic manner. A common strategy involves the use of protecting groups to selectively functionalize the two nitrogen atoms of the piperazine ring.

For example, a synthetic route to a complex pharmaceutical agent might begin with a commercially available chiral starting material, such as an amino acid. This precursor can be elaborated through a series of reactions, including amide bond formation, reduction, and cyclization, to construct the piperazine ring with the desired stereochemistry. The piperazine nitrogens can then be selectively protected, allowing for the sequential introduction of various substituents to build the final complex architecture. mdpi.com

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the construction of cyclic molecules, including piperazines. iitm.ac.inrsc.org This approach involves the formation of a bond between two atoms within the same molecule to close a ring. For the synthesis of (2S)-2-methylpiperazine, this typically involves the cyclization of a chiral acyclic precursor containing two nitrogen atoms and the appropriate carbon backbone.

One effective method is the Mitsunobu reaction, which can be used for the intramolecular cyclization of a suitably protected amino alcohol to form the piperazine ring. researchgate.net This reaction proceeds under mild conditions and generally with inversion of configuration at the stereocenter bearing the hydroxyl group. By starting with a chiral amino alcohol derived from a natural amino acid, the stereochemistry of the resulting 2-methylpiperazine can be controlled.

Another approach involves the photocatalytic intramolecular cyclization of N-(β-hydroxypropyl)-ethylenediamine in the presence of semiconductor-zeolite composite catalysts. iitm.ac.in This method offers an environmentally friendly route to 2-methylpiperazine. The reaction is typically carried out under UV irradiation in a non-aqueous solvent with a continuous stream of oxygen. The choice of semiconductor and zeolite support can influence the yield of the desired product. iitm.ac.in

Table 2: Intramolecular Cyclization Strategies for Piperazine Synthesis
ReactionPrecursorKey Reagents/ConditionsAdvantage
Mitsunobu ReactionProtected Amino AlcoholDEAD, PPh3Mild conditions, stereochemical control. researchgate.net
Photocatalytic CyclizationN-(β-hydroxypropyl)-ethylenediamineSemiconductor-zeolite catalyst, UV light, O2Environmentally friendly. iitm.ac.in

Emerging Synthetic Technologies and Process Intensification

Recent advances in chemical synthesis have focused on the development of more efficient, safer, and sustainable manufacturing processes. These emerging technologies are being increasingly applied to the synthesis of piperazine derivatives, including (2S)-2-Methylpiperazine dihydrochloride (B599025).

Continuous Flow Synthesis Techniques for Piperazine Derivatives

Continuous flow synthesis has emerged as a powerful alternative to traditional batch processing, offering numerous advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. tue.nlresearchgate.netsyrris.jp In a flow system, reagents are continuously pumped through a reactor, where they mix and react. The product stream is then collected at the outlet.

Microwave-Assisted Synthesis in Flow Systems

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields. When combined with continuous flow technology, microwave-assisted synthesis can offer even greater benefits.

In a microwave flow reactor, the reaction mixture is pumped through a tube that passes through a microwave cavity. This allows for precise temperature control and uniform heating of the reaction mixture. The application of microwave irradiation in flow systems has been shown to accelerate the synthesis of monosubstituted piperazine derivatives, making the process more efficient.

Supported Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The use of supported catalysts is a key strategy for improving the efficiency and sustainability of chemical reactions. In a supported catalytic system, the catalyst is immobilized on a solid support, which facilitates its separation from the reaction mixture and allows for its reuse.

For piperazine synthesis, various supported catalytic systems have been developed. These include metal ions supported on polymeric resins, which have been used to catalyze the synthesis of monosubstituted piperazines. Semiconductor-zeolite composite catalysts have also been employed in the photocatalytic synthesis of 2-methylpiperazine. iitm.ac.in These supported systems not only enhance reaction efficiency and selectivity but also contribute to the development of greener synthetic processes by minimizing catalyst waste.

Reactivity and Mechanistic Investigations of 2s 2 Methylpiperazine Dihydrochloride

Reaction Mechanisms in Heterocyclic Transformations

Transformations involving the piperazine (B1678402) ring often aim to alter its saturation level or to utilize it as a scaffold in constructing more complex molecular architectures. Key mechanistic pathways include photocatalysis for cyclization and catalytic dehydrogenation to form aromatic systems.

Photoreaction Mechanisms (e.g., Radical Cyclization, Catalytic Dehydration)

Photocatalysis offers an eco-friendly pathway for the synthesis of 2-methylpiperazine (B152721) from acyclic precursors, involving intramolecular cyclization. Research has demonstrated the synthesis of 2-methylpiperazine via the UV irradiation of N-(β-hydroxypropyl)ethylenediamine (N-β-HPEDA) in the presence of semiconductor-zeolite composite catalysts. iitm.ac.inrsc.org This process exemplifies a combination of catalytic dehydration and radical cyclization mechanisms.

The proposed mechanism involves the generation of electron-hole pairs upon UV irradiation of the semiconductor catalyst. This leads to the formation of radical intermediates from the N-β-HPEDA precursor, which then undergo intramolecular cyclization to form the 2-methylpiperazine ring. The reaction is influenced by the choice of semiconductor, the zeolite support, and the reaction conditions. A 5 wt% TiO2–Hβ composite photocatalyst has been shown to provide the highest yield of 2-methylpiperazine. iitm.ac.inrsc.org

Table 1: Photocatalytic Synthesis of 2-Methylpiperazine from N-β-HPEDA
Catalyst (5 wt% Semiconductor on Zeolite)Yield of 2-Methylpiperazine (%)Yield of Piperazine (%)
TiO₂–Hβ358
TiO₂–HY2911
TiO₂–HZSM-52410
CdS–Hβ196
ZnO–Hβ155

Data derived from studies on the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine. iitm.ac.inrsc.org

Dehydrogenation Pathways to Aromatic Systems (e.g., 2-Methylpyrazine)

The saturated 2-methylpiperazine ring can be aromatized to 2-methylpyrazine (B48319) through catalytic dehydrogenation. This transformation is a critical step in the synthesis of pyrazine (B50134) derivatives, which are valuable in the flavor, fragrance, and pharmaceutical industries. ias.ac.inguidechem.com The reaction typically involves passing 2-methylpiperazine vapor over a heated, metal-based catalyst.

The process is understood to proceed via a stepwise removal of hydrogen atoms from the piperazine ring, leading to the formation of a stable aromatic pyrazine ring. 2-Methylpiperazine is often a key intermediate in the synthesis of 2-methylpyrazine from acyclic precursors like ethylenediamine (B42938) and propylene (B89431) glycol, where it undergoes in-situ dehydrogenation. ias.ac.in A variety of catalysts have been developed to facilitate this reaction, with copper-based systems being particularly effective. For instance, a prereduced 80% CuO:20% Cr₂O₃ catalyst at 350°C has been reported to convert 2-methylpiperazine to methylpyrazine in 89% yield. acs.org

Table 2: Catalyst Systems for Dehydrogenation to Pyrazine Systems
Catalyst SystemApplicationReference
Cr-promoted Cu-Zn/Al₂O₃Cyclo-dehydrogenation to 2-methylpyrazine ias.ac.in
Copper Chromite (CuO:Cr₂O₃)Vapor-phase dehydrogenation of 2-methylpiperazine acs.org
ZnO-MoO₃, ZnO-V₂O₅Synthesis of 2-methylpyrazine ias.ac.in
Ag-La-Zn/Al₂O₃Synthesis of 2-methylpyrazine ias.ac.in
Pd/Mg-Al-OxDehydrogenation of N-heterocycles mdpi.com

A summary of various catalysts used for the dehydrogenation of piperazine intermediates to form pyrazines.

Functionalization and Derivatization Strategies

The nucleophilic secondary amine groups of (2S)-2-methylpiperazine are the primary sites for functionalization, allowing for the construction of a vast array of derivatives through alkylation, acylation, and other transformations.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental strategies for derivatizing the piperazine core. The steric hindrance from the C2-methyl group can influence the regioselectivity of these reactions, favoring substitution at the less hindered N4 position, especially when using bulky reagents or under kinetic control. ufl.edu

N-Alkylation can be achieved through several methods:

Nucleophilic Substitution: Reaction with alkyl halides or sulfonates is a common approach. The reaction rate can often be enhanced by the addition of iodide salts, which promote halogen exchange. mdpi.com

Reductive Amination: This involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new C-N bond. mdpi.comnih.govnih.gov

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.

N-Acylation typically involves the reaction of 2-methylpiperazine with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine) to neutralize the generated HCl. researchgate.net This method allows for the synthesis of 1,4-diacyl-2-methylpiperazine derivatives. By employing protecting group strategies, it is also possible to selectively acylate one nitrogen atom, enabling the synthesis of unsymmetrical 1,4-disubstituted derivatives. researchgate.net

Table 3: Common N-Functionalization Reactions for Piperazines
Reaction TypeReagentsKey Features
N-Alkylation (Substitution)Alkyl halides (R-X), Alkyl sulfonates (R-OTs)Can be catalyzed by iodide salts. mdpi.com
N-Alkylation (Reductive Amination)Aldehydes/Ketones, NaBH(OAc)₃ or H₂/CatalystMild and selective method for forming C-N bonds. nih.gov
N-AcylationAcyl chlorides (R-COCl), Acid anhydrides ((RCO)₂O)Requires a base to scavenge acid by-product. researchgate.net

Ring-Opening and Ring-Closing Metathesis Pathways

Olefin metathesis provides powerful C-C bond-forming strategies that can be hypothetically applied to piperazine scaffolds to create complex bicyclic or polymeric structures.

Ring-Closing Metathesis (RCM) is an intramolecular reaction that forms cyclic alkenes from acyclic dienes. wikipedia.org To apply RCM to (2S)-2-methylpiperazine, the piperazine core must first be functionalized with two terminal alkene chains, for example, by N,N'-diallylation. The resulting N,N'-diallyl-2-methylpiperazine could then undergo RCM using a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a novel unsaturated bicyclic diazepine (B8756704) system, with ethylene (B1197577) as the volatile byproduct. nih.govorganic-chemistry.org This pathway offers a route to conformationally constrained piperazine analogues. nih.gov

Ring-Opening Metathesis Polymerization (ROMP) involves the polymerization of cyclic olefins, driven by the release of ring strain. youtube.com While the piperazine ring itself is generally too stable to undergo ROMP directly, this pathway becomes accessible for derivatives containing a strained, polymerizable ring system. For instance, a monomer could be synthesized where the (2S)-2-methylpiperazine moiety is attached to a strained olefin, such as a norbornene derivative. researchgate.nethbku.edu.qa The subsequent polymerization of this monomer via ROMP would yield a polymer with pendant 2-methylpiperazine units, creating functional materials with potential applications in electronics or as ligands. researchgate.nethbku.edu.qa

Oxidation and Reduction Pathways of Piperazine Ring Systems

The oxidation and reduction of the piperazine ring can lead to various derivatives, although the saturated nature of the ring makes it relatively stable.

Oxidation: The tertiary amine functionalities within N-substituted piperazine derivatives are susceptible to oxidation. A common oxidation pathway involves the formation of N-oxides upon reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.comscirp.org These N-oxides have been investigated as potential prodrugs, as they can be converted back to the parent amine in vivo. google.com Dehydrogenation to a pyrazine, as discussed in section 3.1.2, is also a formal oxidation of the piperazine ring.

Reduction: The piperazine ring is a fully saturated heterocyclic system and is therefore resistant to further reduction under standard catalytic hydrogenation conditions. Reduction is more relevant to unsaturated precursors of piperazines. For example, the reduction of pyrazines or diketopiperazines is a common method for synthesizing the piperazine core. researchgate.netmdpi.com Reductive cleavage of the C-N bonds within the piperazine ring is not a typical transformation and would require harsh conditions, leading to ring-opening and decomposition. Therefore, reduction pathways are primarily of interest in the synthesis of the piperazine ring rather than its subsequent derivatization.

Nucleophilic Substitution Reactions

(2S)-2-Methylpiperazine, typically used as its free base form derived from the dihydrochloride (B599025) salt, is a versatile bifunctional nucleophile. Its two nitrogen atoms, being secondary amines, possess lone pairs of electrons that readily attack electrophilic centers. This reactivity is central to its role as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nucleophilic character of the piperazine nitrogens allows for a variety of substitution reactions, including N-alkylation and N-arylation, which are fundamental for creating new carbon-nitrogen and nitrogen-aryl bonds.

The substitution can occur at either the N1 or N4 position. However, the presence of the methyl group at the C2 position introduces steric hindrance around the adjacent N1 nitrogen. Consequently, nucleophilic attack often occurs preferentially at the less sterically hindered N4 nitrogen, a factor that is crucial in synthetic design and can be exploited to achieve regioselectivity. The specific outcome of these reactions depends on several factors, including the nature of the electrophile, the reaction conditions (solvent, temperature, base), and the potential use of protecting groups to block one of the nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr)

(2S)-2-Methylpiperazine readily participates in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic and heteroaromatic halides. In these reactions, one of the piperazine nitrogens attacks an aryl ring that is activated by electron-withdrawing groups (such as nitro groups or additional ring nitrogens), displacing a halide leaving group.

A common application of this reaction is the substitution on chloro-substituted pyrimidines. The reaction of (2S)-2-Methylpiperazine with 2,4-dichloropyrimidines is a prime example that highlights the issue of regioselectivity. Generally, nucleophilic attack on 2,4-dichloropyrimidine (B19661) is favored at the C4 position. mdpi.comresearchgate.net This preference is attributed to the greater stability of the Meisenheimer complex intermediate formed upon attack at C4, where the negative charge can be delocalized over both ring nitrogens.

Table 1: Regioselective SNAr Reaction with 2,4-Dichloropyrimidine

EntryElectrophileNucleophileConditionsMajor ProductYield
12,4-Dichloropyrimidine(2S)-2-MethylpiperazineK₂CO₃, EtOH, 80 °C(S)-4-(2-chloropyrimidin-4-yl)-2-methylpiperazineGood to High

This table illustrates a typical regioselective SNAr reaction. The yield is described qualitatively based on general outcomes for similar reactions.

Research has shown that the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to substituents on the pyrimidine (B1678525) ring and the nature of the nucleophile. mdpi.comnih.gov While C4 is the typical site of attack, substitution at C2 can be promoted by the presence of electron-donating groups at the C6 position of the pyrimidine ring. mdpi.com

N-Alkylation and Epoxide Ring-Opening

N-alkylation is another fundamental nucleophilic substitution reaction for (2S)-2-Methylpiperazine, typically involving the reaction with alkyl halides or sulfonates. google.com This SN2 reaction results in the formation of a new C-N bond. As with SNAr reactions, the alkylation is often regioselective, favoring the N4 position to avoid the steric bulk of the C2-methyl group.

A specific and synthetically useful case of N-alkylation is the ring-opening of epoxides. Epoxides are three-membered cyclic ethers with significant ring strain, making them susceptible to nucleophilic attack. (2S)-2-Methylpiperazine can act as the nucleophile, attacking one of the electrophilic carbons of the epoxide and opening the ring to form a β-amino alcohol. Under basic or neutral conditions, this reaction follows an SN2 mechanism, and the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide. google.comsigmaaldrich.comgoogle.com

For instance, the reaction of (2S)-2-Methylpiperazine with a monosubstituted epoxide, such as (R)-m-tolyloxymethylepoxide, would be expected to proceed via attack at the terminal, less-substituted carbon of the epoxide ring. This regioselectivity is a key principle in the synthesis of chiral pharmaceutical intermediates, such as Atomoxetine.

Table 2: Nucleophilic Ring-Opening of an Epoxide

EntryEpoxideNucleophileSolventTemperatureProductYield
1(R)-m-tolyloxymethylepoxide(2S)-2-MethylpiperazineIsopropanolReflux(R)-1-(m-tolyloxy)-3-((S)-2-methylpiperazin-1-yl)propan-2-olNot specified

These nucleophilic substitution reactions underscore the utility of (2S)-2-Methylpiperazine dihydrochloride as a precursor to a key chiral nucleophile in organic synthesis. The inherent reactivity of its amine groups, coupled with the predictable regioselectivity influenced by the C2-methyl substituent, allows for its strategic incorporation into a wide range of complex target molecules.

Coordination Chemistry and Ligand Design Principles

Chiral 2-Methylpiperazine (B152721) as a Ligand in Transition Metal Complexation

(2S)-2-Methylpiperazine, as a derivative of piperazine (B1678402), serves as an effective ligand for complexing with transition metal ions. Piperazine and its derivatives are recognized as versatile ligands because the two nitrogen atoms can act as donor sites, allowing them to chelate to a single metal center or bridge between multiple metal centers. biointerfaceresearch.comnih.gov The nitrogen atoms in the piperazine ring are weak bases and can be substituted to create a variety of ligand frameworks. biointerfaceresearch.com This adaptability makes piperazine-based ligands valuable for designing complexes with specific coordination geometries and properties. nih.gov

The introduction of a methyl group at the second position of the piperazine ring, as in 2-methylpiperazine, introduces a chiral center. When the (2S) enantiomer is used, it can impart chirality to the resulting coordination complex. This is a key principle in the synthesis of chiral metal-organic materials. researchgate.net The stereochemistry of the ligand influences the spatial arrangement of the complex, which can lead to the formation of non-superimposable mirror-image structures with distinct properties. The conformation of the piperazine ring, typically a chair or boat form, also plays a significant role in determining the structure of the metal complex. biointerfaceresearch.comnih.gov For instance, in some macrocyclic complexes, the piperazine unit adopts a boat conformation to act as a bidentate moiety. nih.gov

Structural Elucidation of Metal-Ligand Complexes (e.g., Tetrachloridozincate(II) Complexes)

In the compound 2-Methylpiperazinediium tetrachloridozincate(II), (C5H14N2)[ZnCl4], the asymmetric unit consists of a diprotonated 2-methylpiperazine cation and a tetrachloridozincate anion. nih.gov The Zinc(II) ion is coordinated to four chloride ions, forming a slightly distorted tetrahedral geometry. nih.gov The six-membered piperazine ring of the cation adopts a stable chair conformation. nih.gov This chair conformation is a common feature in similar piperazinium-containing crystal structures. nih.govresearchgate.net

Detailed crystallographic data for a related compound, (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II), further illustrates the typical structural features.

Table 1: Selected Crystallographic Data for (C5H14N2)[ZnCl4] nih.gov
ParameterValue
Molecular Formula(C5H14N2)[ZnCl4]
Molecular Weight309.35
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.4183 (17)
b (Å)14.939 (3)
c (Å)9.830 (2)
β (°)90.35 (3)
Volume (ų)1236.3 (4)

The structural analysis confirms the role of the 2-methylpiperazine cation in templating the crystal structure, with its geometry and charge balancing the tetrachloridozincate(II) anion.

Design of Chiral Coordination Polymers with Tunable Optoelectronic Properties

Chiral coordination polymers (CCPs) are a class of materials that have attracted significant attention due to their potential applications in enantioselective separation, asymmetric catalysis, and nonlinear optics. hhu.deias.ac.in The design of these polymers relies on the use of chiral building blocks, which can be either the ligand, the metal center's coordination environment, or both.

The use of an enantiomerically pure ligand like (2S)-2-Methylpiperazine is a direct route to synthesizing homochiral coordination polymers. xmu.edu.cnkaust.edu.sa The chirality of the ligand is transferred to the supramolecular structure, potentially leading to helical or other complex chiral topologies. ias.ac.in The choice of metal ion and ancillary ligands (if any) can be used to control the dimensionality and network structure of the polymer. For example, by using achiral bridging ligands in conjunction with a chiral metal complex, it is possible to construct extended chiral networks. hhu.de

The properties of these materials, including their optoelectronic characteristics, can be tuned by modifying the components. The metal ion plays a crucial role, as its electronic configuration affects properties like luminescence and magnetism. The organic ligand influences the structure and can be functionalized to introduce specific chromophores or other active groups. For instance, the incorporation of aromatic rings can lead to π-stacking interactions, which can affect the electronic properties of the material. hhu.de While specific coordination polymers based on (2S)-2-Methylpiperazine with tunable optoelectronic properties are not extensively detailed in the provided context, the principles of CCP design strongly suggest its potential as a valuable chiral building block for such advanced materials. hhu.deias.ac.in

Hydrogen Bonding Networks and Supramolecular Assembly in Metal Complexes

Hydrogen bonding is a critical non-covalent interaction that plays a major role in the supramolecular assembly of coordination complexes, dictating the final crystal packing and dimensionality of the structure. nih.govillinois.edu In complexes containing the (2S)-2-Methylpiperazinium cation, the ammonium (B1175870) protons (N-H) act as hydrogen bond donors, while anions like chloride (Cl-) serve as acceptors.

In the crystal structure of 2-Methylpiperazinediium tetrachloridozincate(II), the cations and anions are linked by intermolecular N-H···Cl hydrogen bonds. nih.gov These interactions are crucial for stabilizing the crystal lattice and extending the structure into a three-dimensional network. nih.govresearchgate.net Similarly, in (S)-1,2,4-Trimethylpiperazine-1,4-diium tetrachloridozincate(II), N-H···Cl hydrogen bonds link the components into a one-dimensional chain. nih.govresearchgate.net

These hydrogen-bonding interactions are a key tool in "crystal engineering," where the goal is to design solids with predictable structures and properties. nih.gov By carefully selecting ligands with specific hydrogen-bonding capabilities, it is possible to guide the self-assembly process to form desired architectures, such as chains, sheets, or more complex networks. nih.govillinois.edu The strength and directionality of hydrogen bonds make them ideal for constructing robust and well-defined supramolecular structures. nih.gov

Table 2: Hydrogen Bond Geometry in a Related Methylpiperazine Complex researchgate.net
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···Cl~0.89-0.96VariableVariableVariable
N-H···O~0.89VariableVariableVariable
O-H···Cl~0.96VariableVariableVariable

Note: Specific distances and angles vary between different crystal structures. This table indicates the types of interactions observed in a related system, 1-Methylpiperazine-1,4-diium tetrachloridozincate hemihydrate.

The interplay between coordination bonds and hydrogen-bonding networks allows for the construction of intricate and functional solid-state materials from relatively simple molecular building blocks.

Applications of 2s 2 Methylpiperazine Dihydrochloride As a Chiral Building Block

Scaffold for Asymmetric Synthesis of Biologically Relevant Molecules

The defined stereochemistry of (2S)-2-methylpiperazine is fundamental to its role in asymmetric synthesis, where the goal is to create a single, desired enantiomer of a chiral product. rsc.orgnih.gov The use of such enantiopure building blocks is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties. nih.gov The piperazine (B1678402) ring provides a rigid scaffold that allows for precise spatial orientation of functional groups, which is essential for targeted interactions with biological macromolecules like enzymes and receptors.

(2S)-2-Methylpiperazine is a key component in the synthesis of various pharmaceutical agents, particularly in the class of quinolone antibacterials. google.com The piperazine moiety is a common feature in many fluoroquinolones, where it influences the drug's spectrum of activity and pharmacokinetic properties.

A notable example is its connection to Lomefloxacin, a second-generation fluoroquinolone antibiotic. mdpi.com The synthesis of Lomefloxacin involves the incorporation of a methylpiperazine unit. Specifically, 1-ethyl-6,8-difluoro-7-(2-methylpiperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a known related compound and a significant impurity in the production of Lomefloxacin hydrochloride. google.com The synthesis of this and related enantiopure intermediates relies on the chirality of building blocks like (2S)-2-methylpiperazine to ensure the final product has the correct stereochemistry for optimal antibacterial activity.

Intermediate/PrecursorParent Drug ClassRole of (2S)-2-Methylpiperazine
Lomefloxacin PrecursorQuinolone AntibacterialsProvides the chiral 7-position substituent essential for biological activity and pharmacokinetic profile.
Enantiopure Piperazin-2-onesVarious (e.g., Aprepitant intermediate)Serves as a chiral diamine source for constructing the core heterocyclic ring in a stereocontrolled manner. nih.gov

The piperazine scaffold is a privileged structure in medicinal chemistry for the design of ligands that target central nervous system (CNS) receptors and various enzymes. researchgate.net The introduction of a chiral center, as in (2S)-2-methylpiperazine, allows for the development of highly selective agents. This stereochemical control is critical for achieving high affinity for a specific receptor subtype while minimizing off-target effects.

Research has shown that piperazine and piperidine (B6355638) derivatives are effective scaffolds for histamine (B1213489) H3 and sigma-1 (σ1) receptor antagonists. nih.govacs.org The substitution pattern on the piperazine ring is a key determinant of receptor affinity and selectivity. nih.gov By using an enantiomerically pure building block like (2S)-2-methylpiperazine, chemists can design antagonists that fit precisely into the chiral binding pocket of a target receptor, leading to enhanced potency and a more desirable pharmacological profile. For instance, replacing a piperazine ring with a piperidine moiety can significantly alter the affinity for the σ1 receptor, highlighting the importance of the heterocyclic core in designing dual-target ligands. nih.gov

(2S)-2-Methylpiperazine is also employed in the synthesis of other complex heterocyclic systems with significant biological activity, such as diaminoquinazolines. These scaffolds are of interest for their potential as therapeutic agents, including as inhibitors of tubulin polymerization for anticancer applications. umich.edu

In the synthesis of 2,4-diaminoquinazoline derivatives, the chiral methylpiperazine unit can be introduced to explore the structure-activity relationship (SAR) related to stereochemistry. The synthesis often involves reacting a substituted aminobenzonitrile with chloroacetyl chloride, followed by substitution with a phenol (B47542) or other nucleophile, and subsequent cyclization with guanidine (B92328) carbonate to form the diaminoquinazoline core. umich.edu The (2S)-2-methylpiperazine moiety can be incorporated into this framework to create a library of chiral compounds for biological screening.

Role in Parallel Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry and parallel synthesis are powerful tools in drug discovery for rapidly generating large numbers of diverse compounds for high-throughput screening. nih.govimperial.ac.uk (2S)-2-Methylpiperazine is an excellent building block for these approaches because it contains two nitrogen atoms that can be functionalized independently. mdpi.com

Starting with a single chiral core, chemists can introduce two different points of diversity (R1 and R2) by reacting the piperazine nitrogens with a variety of building blocks, such as carboxylic acids (via acylation) or alkyl halides. nih.gov This allows for the creation of a large, focused library of compounds where the central scaffold's stereochemistry is constant. This strategy is efficient for exploring the chemical space around a known pharmacophore and for optimizing lead compounds by systematically modifying peripheral substituents to improve activity and properties. mdpi.comnih.gov For example, a library of piperazine-tethered thiazole (B1198619) compounds was generated using parallel synthesis for screening against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com

Feature of (2S)-2-MethylpiperazineAdvantage in Combinatorial ChemistryExample Application
Two distinct nucleophilic nitrogen atomsAllows for introduction of two points of diversity (R1, R2) from one scaffold.Liquid-phase synthesis of disubstituted benzylpiperazine libraries. nih.gov
Defined stereocenterCreates stereochemically pure libraries, simplifying SAR analysis.Generation of piperazine-tethered thiazoles for antiplasmodial screening. mdpi.com
Robust chemical scaffoldCompatible with a wide range of reaction conditions used in library synthesis.Solid-phase and solution-phase synthesis of diverse small molecules. uniroma1.it

Intermediate for Specialty Chemicals and Agrochemicals

Beyond its prominent role in pharmaceuticals, (2S)-2-methylpiperazine serves as a valuable intermediate in the synthesis of specialty chemicals and agrochemicals. researchgate.net The principles of chirality that are paramount in drug design are also increasingly important in the agrochemical industry. The use of single-enantiomer active ingredients can lead to products with higher efficacy, lower application rates, and reduced environmental impact by eliminating the inactive or less active enantiomer. nih.gov The versatile reactivity of the piperazine scaffold makes it suitable for constructing a variety of complex molecules used in these sectors.

Material Science Applications (e.g., Chiral Organic-Inorganic Hybrid Materials for Nonlinear Optics)

In the field of materials science, chirality can impart unique optical properties to materials. (2S)-2-Methylpiperazine has been used to create chiral organic-inorganic hybrid materials with potential applications in nonlinear optics (NLO). rsc.org These hybrid materials combine the structural versatility of organic molecules with the physical properties of inorganic frameworks.

Researchers have synthesized chiral hybrid organic-inorganic metal halides (HOMHs), specifically (S-2-C5H14N2)2PbI6, using S-2-methylpiperazine as the chiral organic cation. rsc.org The inclusion of this chiral amine forces the material to crystallize in a noncentrosymmetric space group, a prerequisite for second-order NLO properties like second-harmonic generation (SHG). rsc.orgnanoge.org These methylpiperazine-based hybrid materials were found to exhibit a strong SHG response and a high laser damage threshold, making them promising candidates for future photonic devices. rsc.org

MaterialKey PropertyPotential Application
(S-2-C5H14N2)2PbI6Strong second-harmonic generation (SHG) response. rsc.orgNonlinear optical (NLO) devices. rsc.org
Chiral Hybrid Metal HalidesInherent noncentrosymmetric crystal structure. rsc.orgnanoge.orgChiroptoelectronic and photonic applications. nanoge.org
(S-2-C5H14N2)2PbI6High laser damage threshold (~2.97 mJ cm⁻²). rsc.orgHigh-power photonic devices. rsc.org

Computational Chemistry and Theoretical Studies

Intermolecular Interaction Analysis

Understanding the intermolecular interactions within a crystal lattice is crucial for comprehending its stability, packing, and physicochemical properties.

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal. bohrium.com The Hirshfeld surface is constructed around a molecule in a crystal, and the distances from the surface to the nearest atom inside (di) and outside (de) the surface are calculated. These distances are then used to generate a d_norm surface, where red spots indicate close contacts (strong interactions like hydrogen bonds), blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. researchgate.net

For (2S)-2-Methylpiperazine dihydrochloride (B599025), Hirshfeld surface analysis would be instrumental in identifying and characterizing the hydrogen bonds between the protonated piperazinium cation and the chloride anions, as well as other weaker interactions such as H···H and C-H···Cl contacts. researchgate.net

Hydrogen Bonding Characterization and Network Analysis

In the solid state, the structure and stability of (2S)-2-Methylpiperazine dihydrochloride are significantly influenced by hydrogen bonding. As a dihydrochloride salt, the piperazine (B1678402) ring is protonated at both nitrogen atoms, forming the (2S)-2-methylpiperazinediium cation. This dication serves as a potent hydrogen bond donor, while the chloride anions (Cl⁻) act as acceptors.

Computational studies and crystallographic analysis of similar piperazinediium salts reveal the formation of extensive and predictable hydrogen-bonding networks. mdpi.comresearchgate.net These interactions are primarily of the N-H···Cl type. The geometry of the piperazinediium cation and the presence of two chloride counter-ions facilitate the creation of robust, three-dimensional supramolecular architectures. mdpi.com

Structural characterization of related salts, such as those of piperazine and 2-methylpiperazine (B152721) with various acids, shows that the ions typically arrange into one-dimensional chains or two-dimensional sheets. mdpi.comrsc.org In the case of the dihydrochloride, the N-H groups of the cation interact with surrounding chloride ions, leading to a layered network structure. nih.gov The presence of the methyl group on the piperazine ring can introduce subtle changes to the packing and geometry of these hydrogen bonds compared to unsubstituted piperazine salts, but the fundamental motifs are retained. mdpi.com

Computational models, often employing Density Functional Theory (DFT), can be used to predict and analyze these interactions. nih.govnih.gov These methods allow for the calculation of key geometric parameters that define the strength and nature of the hydrogen bonds.

Interaction TypeDonor-Acceptor (D···A) Distance (Å)Hydrogen-Acceptor (H···A) Distance (Å)Donor-H-Acceptor (D-H···A) Angle (°)Significance
N-H···Cl~3.0 - 3.4~2.0 - 2.5~150 - 175Primary interaction defining the crystal lattice. Strong, charge-assisted hydrogen bond.
N-H···(Cl,Cl)Variable>2.5VariableWeaker, bifurcated interactions that contribute to the stability of the 3D network. nih.gov

Note: The data in the table represents typical ranges observed in related piperazinediium chloride crystal structures and are used here to illustrate the expected parameters for this compound.

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the reactivity of molecules and elucidating potential reaction mechanisms without the need for extensive experimentation. ucsb.edumit.edu For (2S)-2-Methylpiperazine, theoretical calculations can predict reaction pathways, identify transition states, and determine activation energies for various transformations, such as N-alkylation or N-acylation. acs.orgresearchgate.net

The process typically involves using quantum chemical methods like DFT to map the potential energy surface of a reaction. ucsb.edu By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable pathway can be identified.

Steps in Computational Reaction Mechanism Elucidation:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., 2-methylpiperazine and an alkylating agent) are computationally optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure, which represents the highest energy point along the minimum energy reaction path.

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Reaction Path Following: Calculations can confirm that the identified transition state correctly connects the reactants to the desired products.

A practical example of applying kinetic modeling to 2-methylpiperazine is found in studies of CO₂ absorption. researchgate.netbohrium.comacs.org In this context, computational models have been developed to determine the reaction rate constants for carbamate (B1207046) formation, a key step in the capture process. bohrium.com These models, validated with experimental data, demonstrate the ability of computational chemistry to accurately describe the complex kinetics involving this molecule. researchgate.net

Computational StepObjectiveKey Output
Geometry OptimizationFind the most stable structures of reactants and products.Optimized molecular geometries and their electronic energies.
Transition State SearchLocate the highest energy barrier for the reaction.Structure and energy of the transition state.
Frequency CalculationConfirm the nature of stationary points (minimum or transition state).Vibrational frequencies (a single imaginary frequency confirms a transition state).
Reaction Path AnalysisVerify the connection between reactants, transition state, and products.Intrinsic Reaction Coordinate (IRC) plot.

Applications in Predicting Chemical Properties for Research (e.g., Corrosion Inhibition Mechanisms)

Computational chemistry is widely used to predict the potential of organic molecules to act as corrosion inhibitors. gsconlinepress.com Piperazine and its derivatives have been investigated for this purpose due to the presence of nitrogen atoms, which can coordinate with metal surfaces and form a protective film. researchgate.netresearchgate.neturegina.cascispace.com Theoretical methods, particularly DFT, provide insight into the electronic properties of a molecule that govern its effectiveness as an inhibitor. researchgate.net

The primary mechanism of corrosion inhibition involves the adsorption of the inhibitor molecule onto the metal surface. researchgate.net This can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption), where electrons are shared between the inhibitor and the metal. Computational models can predict the strength and nature of this adsorption.

Several quantum chemical parameters are calculated to assess a molecule's potential as a corrosion inhibitor: researchgate.netalrasheedcol.edu.iq

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption and inhibition efficiency. mdpi.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater ability to accept electrons from the metal surface. mdpi.com

Energy Gap (ΔE = E_LUMO - E_HOMO): This is a critical parameter for reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, which generally correlates with higher inhibition efficiency. rsc.org

For a molecule like (2S)-2-Methylpiperazine, DFT calculations would predict these electronic parameters, allowing researchers to estimate its potential as a corrosion inhibitor before synthesis and testing. Studies on similar heterocyclic compounds have shown a strong correlation between these calculated parameters and experimentally observed inhibition efficiencies. gsconlinepress.com

Quantum Chemical ParameterInterpretation for Corrosion InhibitionFavorable Value for High Efficiency
E_HOMOElectron donating ability.High (less negative)
E_LUMOElectron accepting ability.Low (more negative)
Energy Gap (ΔE)Chemical reactivity and polarizability.Low
Dipole Moment (µ)Polarity of the molecule; influences accumulation on the surface.High
Electronegativity (χ)Tendency to attract electrons.-
Global Hardness (η)Resistance to change in electron distribution. A soft molecule (low η) is more reactive.Low

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to obtain structural information. For (2S)-2-Methylpiperazine dihydrochloride (B599025), various spectroscopic techniques are essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the 2-methylpiperazine (B152721) core provides a distinct fingerprint. In the free base form dissolved in a solvent like CDCl₃, the spectrum shows signals for the methyl group, the methine proton at the chiral center, and the methylene (B1212753) protons of the piperazine (B1678402) ring. chemicalbook.com The methyl group (CH₃) typically appears as a doublet in the upfield region (around 1.0 ppm) due to coupling with the adjacent methine proton. chemicalbook.com The protons on the piperazine ring produce a complex set of multiplets in the range of 2.3 to 3.1 ppm. chemicalbook.com For the dihydrochloride salt, the protonation of the two nitrogen atoms leads to significant downfield shifts for the adjacent protons (methine and methylene groups) due to the electron-withdrawing effect of the positively charged ammonium (B1175870) centers. The N-H protons themselves would appear as broad signals, their exchange rate dependent on the solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For 2-methylpiperazine, distinct signals are observed for the methyl carbon, the chiral methine carbon (C2), and the three methylene carbons of the ring (C3, C5, and C6). nih.gov The formation of the dihydrochloride salt results in a downfield shift for the carbon atoms adjacent to the nitrogen (C2, C3, C5, C6), reflecting the change in their electronic environment upon protonation.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous signal assignment. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methyl protons and the C2 methine proton. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignments of the attached protons. These advanced techniques are crucial for piecing together the complete molecular structure and confirming the integrity of the (2S)-2-methylpiperazine dihydrochloride molecule. mdpi.com

Table 1: Representative NMR Data for the 2-Methylpiperazine Moiety.
NucleusPositionTypical Chemical Shift (δ, ppm) for Free BaseExpected Shift for Dihydrochloride SaltMultiplicity
¹H-CH₃~1.0Slightly downfieldDoublet (d)
¹HC2-H~2.9Significantly downfieldMultiplet (m)
¹HRing -CH₂-2.3 - 3.1Significantly downfieldMultiplets (m)
¹³C-CH₃~15-20Slightly downfield-
¹³CC2~50-55Downfield-
¹³CRing -CH₂-~45-55Downfield-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is a common method for analyzing volatile organic compounds.

For 2-methylpiperazine, the EI-MS spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (100.16 g/mol ). nih.gov The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for cyclic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). A prominent fragment would likely result from the loss of the methyl group, leading to a peak at m/z 85. Another significant fragmentation involves the cleavage of the ring, which can produce various smaller charged fragments, providing further structural confirmation. nih.gov The dihydrochloride salt itself is not typically analyzed directly by EI-MS due to its non-volatile nature; the analysis is performed on the free base.

Table 2: Key Fragments in the Electron Ionization Mass Spectrum of 2-Methylpiperazine.
m/zProposed FragmentFormula
100Molecular Ion [M]⁺[C₅H₁₂N₂]⁺
85[M - CH₃]⁺[C₄H₉N₂]⁺
56Ring fragment [C₃H₆N]⁺[C₃H₆N]⁺
44Ring fragment [C₂H₆N]⁺[C₂H₆N]⁺

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present.

The IR spectrum of 2-methylpiperazine shows characteristic absorptions for N-H stretching (typically a broad band around 3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-N stretching (1000-1200 cm⁻¹). nih.govnih.gov For the dihydrochloride salt, the N-H stretching region is significantly altered. The formation of ammonium ions (R₂NH₂⁺) results in a very broad and strong absorption band, often extending from 2400 to 3200 cm⁻¹, which is characteristic of ammonium salts.

FT-Raman spectroscopy provides complementary data. nih.govnih.gov The N-H stretching modes are typically weak in Raman, while C-C and C-H vibrations are strong. The combination of both IR and Raman spectra allows for a more complete vibrational analysis and confirmation of the molecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions. This compound, being a saturated aliphatic amine, lacks significant chromophores that absorb light in the typical UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for its structural characterization, but rather for confirming the absence of UV-absorbing impurities.

Circular Dichroism (CD) spectroscopy, however, is a vital technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light. Since (2S)-2-Methylpiperazine is a specific enantiomer, it is CD-active and will produce a characteristic CD spectrum. While the molecule itself lacks strong chromophores, derivatization or complexation can induce measurable CD signals. Research has shown that chiral amines like S-/R-2-methylpiperazine can induce chiral optical properties in materials they are incorporated into, which can be verified by CD spectroscopy. rsc.org This technique is therefore crucial for confirming the enantiomeric identity and purity of the (2S)-isomer. nih.gov

X-ray Diffraction Techniques

X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in a solid state, including bond lengths, bond angles, and absolute stereochemistry.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a complete three-dimensional model of the molecule can be constructed.

Studies have been performed to determine the absolute structures of both the R-(-)- and S-(+)- enantiomers of 2-methylpiperazine and their dibromide salts (which are structurally analogous to the dihydrochloride salts). researchgate.net These studies use anomalous dispersion methods to unambiguously establish the absolute configuration at the chiral center. researchgate.net The analysis provides precise data on the crystal lattice parameters and the conformation of the piperazine ring, which typically adopts a chair conformation with the methyl group in an equatorial position to minimize steric strain. This technique offers unequivocal proof of the "S" configuration for the (2S)-2-Methylpiperazine enantiomer. researchgate.net

Table 3: Representative Crystallographic Data for 2-Methylpiperazine Derivatives.
ParameterDescriptionTypical Finding
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic/Monoclinic
Space GroupDescribes the symmetry of the unit cell.Chiral space groups (e.g., P2₁2₁2₁)
Ring ConformationThe 3D shape of the piperazine ring.Chair conformation
Substituent PositionThe orientation of the methyl group.Equatorial
Absolute ConfigurationThe spatial arrangement of atoms at the chiral center.Confirmed as (S) or (R)

Note: Data is generalized from typical findings for such structures. researchgate.net

Powder X-ray Diffraction for Phase Purity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. In the context of this compound, PXRD is crucial for assessing its phase purity. The technique works by directing X-ray beams at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystalline structure.

For a pure crystalline sample of this compound, the PXRD pattern will exhibit a distinct set of peaks at specific diffraction angles (2θ). The presence of any crystalline impurities or different polymorphic forms would result in additional, unexpected peaks in the pattern. By comparing the experimental diffraction pattern to a reference pattern of the pure substance, the phase purity can be unequivocally determined. The absence of extraneous peaks confirms the sample is a single crystalline phase. Single-crystal X-ray diffraction can provide even greater precision in resolving crystal structures and atomic positions. preprints.org

Table 1: Representative PXRD Data for Phase Purity Assessment This table presents hypothetical data for illustrative purposes.

2θ Angle (°) d-spacing (Å) Relative Intensity (%) [Sample A: Pure] Relative Intensity (%) [Sample B: Impure]
10.5 8.42 100 100
12.2 7.25 0 35
15.8 5.60 85 85
21.1 4.21 92 92
23.5 3.78 0 45

In the table above, Sample A shows a pattern consistent with a pure compound. Sample B exhibits additional peaks at 12.2° and 23.5°, indicating the presence of a crystalline impurity.

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture. For chiral compounds like (2S)-2-Methylpiperazine, these methods are vital for determining both chemical purity and the excess of the desired enantiomer.

Gas Chromatography (GC) for Reaction Monitoring and Purity Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for monitoring the progress of the synthesis of (2S)-2-Methylpiperazine and for assessing the purity of the final product. rsc.org A typical GC system utilizes a capillary column, such as a DB-17 ((50%-Phenyl)-methylpolysiloxane) column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. hakon-art.comresearchgate.net

During synthesis, GC can be used to monitor the reaction by taking aliquots from the reaction mixture over time. The analysis would show the consumption of starting materials and the formation of the 2-methylpiperazine product. For purity analysis of the final dihydrochloride salt, the compound would typically be neutralized to its free base form to ensure volatility. The GC method can effectively separate the (2S)-2-Methylpiperazine from residual solvents, starting materials, and side-products. rsc.orgresearchgate.net

Table 2: Illustrative GC Purity Analysis Data This table presents hypothetical data for illustrative purposes.

Peak ID Compound Retention Time (min) Peak Area Area %
1 Toluene (Solvent) 3.5 1,500 0.10
2 Starting Material A 6.2 4,500 0.30
3 2-Methylpiperazine 8.1 1,489,500 99.50

The data indicates a purity of 99.50% for the 2-Methylpiperazine free base.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution and sensitivity. It is employed for both purity assessment and the critical determination of enantiomeric excess (ee). heraldopenaccess.us

For purity determination, a reversed-phase HPLC method is commonly used. nih.govpharmatutor.org This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, typically a mixture of an aqueous buffer and a solvent like acetonitrile. nih.govresearchgate.net A UV detector is often used for quantification. This setup allows for the separation of this compound from any non-volatile impurities or degradation products. nih.gov

Determining the enantiomeric excess is essential to ensure the product contains the desired (S)-enantiomer in high purity. heraldopenaccess.us This is achieved using chiral HPLC, which utilizes a Chiral Stationary Phase (CSP). The CSP interacts differently with the two enantiomers, (2S)-2-Methylpiperazine and (2R)-2-Methylpiperazine, causing them to elute at different retention times. mdpi.comnih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Enantiomeric Excess (ee %) = [ (Area S - Area R) / (Area S + Area R) ] x 100

Table 3: Representative HPLC Data for Purity and Enantiomeric Excess This table presents hypothetical data for illustrative purposes.

Purity Analysis (Reversed-Phase HPLC)
Retention Time (min) Peak Area Area % Identification
2.8 1,234 0.08 Impurity 1
4.5 1,548,300 99.85 This compound

Enantiomeric Excess Analysis (Chiral HPLC)

Retention Time (min) Peak Area Identification
10.2 985,500 (2S)-2-Methylpiperazine
12.5 2,500 (2R)-2-Methylpiperazine

| Calculated Enantiomeric Excess (ee %) | | 99.50% |

Thermal Analysis Techniques for Stability Studies (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. psu.edu Thermogravimetric Analysis (TGA) is particularly valuable for assessing the thermal stability of pharmaceutical compounds like this compound. nih.govnetzsch.com

TGA measures the change in mass of a sample as it is heated in a controlled atmosphere. tainstruments.com The resulting TGA curve plots mass percentage against temperature. For this compound, the TGA curve would indicate the temperature at which decomposition begins (onset temperature). The curve may show multiple mass loss steps. For a dihydrochloride salt, initial steps could correspond to the loss of hydrogen chloride, followed by the decomposition of the organic 2-methylpiperazine molecule at higher temperatures. This information is critical for determining the compound's stability during storage and processing. nih.govresearchgate.net

Table 4: Illustrative TGA Data for Thermal Stability This table presents hypothetical data for illustrative purposes.

Temperature Range (°C) Mass Loss (%) DTG Peak (°C) Proposed Loss
25 - 200 0.5 - Adsorbed Water/Solvent
200 - 280 41.5 265 2 molecules of Hydrogen Chloride (HCl)
280 - 450 57.8 390 Decomposition of 2-Methylpiperazine

| Residue at 600°C | 0.2% | | |

The onset of significant decomposition is observed around 200°C.

Surface Chemistry Analysis (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface.

For a solid sample of this compound, XPS analysis would provide valuable information. It can confirm the presence of all expected elements (carbon, nitrogen, chlorine) on the surface and their atomic concentrations. Furthermore, high-resolution scans of the individual element peaks can provide insight into the chemical bonding. For example, the N 1s spectrum could potentially distinguish between the nitrogen atoms in the piperazine ring. The Cl 2p spectrum would confirm the presence of chloride ions. This technique is useful for detecting surface contamination and verifying the chemical integrity of the compound's surface.

Table 5: Hypothetical XPS Data for Surface Elemental Analysis This table presents hypothetical data for illustrative purposes.

Element Photoelectron Line Binding Energy (eV) Atomic Concentration (%)
C C 1s 285.0 45.3
N N 1s 400.8 18.2

The atomic concentrations are in approximate agreement with the theoretical stoichiometry of C₅H₁₄N₂Cl₂.

Q & A

Q. What analytical methods are recommended for confirming the purity and enantiomeric excess of (2S)-2-Methylpiperazine dihydrochloride in synthetic batches?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is the gold standard for determining enantiomeric excess. For purity assessment, reverse-phase HPLC coupled with UV detection at 210–220 nm is effective, as demonstrated by ≥99% purity validation in kinase inhibitor studies . Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) should be used for structural confirmation, particularly to verify stereochemical integrity .

Q. How should this compound be stored to prevent degradation under laboratory conditions?

  • Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to minimize hygroscopic degradation. Avoid proximity to strong oxidizers (e.g., peroxides, nitrates) due to incompatibility risks, as decomposition may release toxic gases like HCl or CO . Regularly monitor storage conditions using stability-indicating assays (e.g., HPLC) to detect early signs of hydrolysis or oxidation.

Q. What spectroscopic techniques are suitable for structural confirmation of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (in D₂O or DMSO-d₆) and Fourier-transform infrared (FTIR) spectroscopy is essential. Key NMR signals include the methyl group resonance at ~1.2 ppm (doublet for S-configuration) and piperazine ring protons at 3.0–3.5 ppm. FTIR peaks for N-H stretches (2500–3300 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) further validate the structure. High-resolution MS (ESI+) should confirm the molecular ion [M+H]⁺ at m/z 173.08 .

Advanced Research Questions

Q. How can researchers design kinase inhibition assays using this compound as a protein kinase inhibitor?

  • Methodological Answer : Use in vitro kinase assays with recombinant enzymes (e.g., protein kinase C or cAMP-dependent kinase) and substrates like histone H1. Prepare inhibitor solutions in aqueous buffers (pH 7.4) at concentrations ranging from 1–100 µM. Include positive controls (e.g., staurosporine) and measure IC₅₀ values via radiometric or fluorescence-based assays. For cellular studies, pre-treat cells (e.g., HL-60) with 10–50 µM inhibitor for 1 hour before stimulation with phorbol esters (e.g., PMA) . Validate specificity using kinase profiling panels to rule off-target effects.

Q. How should researchers address contradictions in reported toxicological data for this compound?

  • Methodological Answer : Conduct tiered toxicity assessments:

In vitro cytotoxicity : Use MTT or resazurin assays in HEK293 or HepG2 cells exposed to 0.1–10 mM inhibitor for 24–72 hours.

Genotoxicity : Perform Ames tests or comet assays to evaluate mutagenic potential.

Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver S9 fraction).
Given the lack of comprehensive toxicology data in Safety Data Sheets (SDS), these steps are critical for risk mitigation .

Q. What strategies optimize the stereoselective synthesis of this compound while minimizing racemization?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during piperazine ring formation. Key steps include:
  • Amide coupling : Use EDCI/HOBt to link (S)-2-methylamine precursors with protected piperazine intermediates.
  • Acid hydrolysis : Treat with 6M HCl in dioxane at 0°C to avoid racemization during dihydrochloride salt formation.
    Monitor enantiomeric excess via chiral HPLC after each step, targeting >98% ee .

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